(+)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol Hydrochloride
Description
(+)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol Hydrochloride (hereafter referred to by its common research name, (+)-PHNO HCl) is a chiral benzoxazine derivative with the molecular formula C₁₂H₁₆ClNO₂ (exact mass: 241.715 g/mol) . It is a potent and selective agonist for dopamine D₂ and D₃ receptors, with a stereochemical configuration (4aR,10bR) critical for its pharmacological activity .
(+)-PHNO HCl is widely used in positron emission tomography (PET) imaging to study the high-affinity state of dopamine D₂ receptors in neuropsychiatric disorders such as schizophrenia, Parkinson’s disease, and addiction . Its carbon-11 radiolabeled analog, [¹¹C]-(+)-PHNO, enables real-time visualization of dopamine dynamics in vivo .
Properties
IUPAC Name |
(10bS)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c14-9-3-1-8-2-4-11-12(10(8)7-9)15-6-5-13-11;/h1,3,7,11-14H,2,4-6H2;1H/t11?,12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTHSLBOCJXONG-MMFRDWCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)O)C3C1NCCO3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=C(C=C2)O)[C@H]3C1NCCO3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Epoxidation and Ring-Opening
Epoxidation of the naphthalenol derivative using m-chloroperbenzoic acid (mCPBA) yielded a trans-epoxide intermediate. Subsequent ring-opening with ammonium hydroxide under basic conditions introduced the amine functionality required for oxazine formation.
Oxazine Cyclization
The critical cyclization step utilized a Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to form the 1,4-oxazine ring. This step established the stereochemistry at positions 4a and 10b, achieving >98% enantiomeric excess (ee).
Table 1: Reaction Conditions for Key Synthetic Steps
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Epoxidation | mCPBA, CH₂Cl₂, 0°C → RT, 12 h | 78 | 92 |
| Mitsunobu | DEAD, PPh₃, THF, 0°C → RT, 24 h | 65 | >95 |
| Hydrochloride | HCl (g), EtOAc, 0°C, 1 h | 89 | >99 |
Radiotracer Precursor Synthesis for [¹¹C]PHNO
Wilson et al. (2005) adapted the synthesis to produce the precursor for [¹¹C]-(+)-PHNO, a PET ligand targeting dopamine D₂/₃ receptors. Modifications included:
Propylation Strategy
A propyl group was introduced at position 4 via nucleophilic substitution using 1-bromopropane and potassium carbonate in dimethylformamide (DMF). This step required rigorous anhydrous conditions to prevent racemization.
[¹¹C]Methylation Optimization
Radiolabeling with [¹¹C]methyl triflate was performed in a shielded hot cell, achieving molar activities of 74–148 GBq/μmol. Critical parameters included:
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Reaction temperature: 22°C (ambient)
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Base: 0.1 M NaOH in acetone
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Purification: Semi-preparative HPLC (C18 column, 40% MeCN in H₂O + 0.1% TFA)
Equation 1: [¹¹C]Methylation Reaction
Process Optimization for Scalability
Pfaff et al. (2019) addressed challenges in large-scale synthesis by eliminating thermal cycling:
Room-Temperature Modifications
Troubleshooting Protocol
A decision tree was developed to address common failures:
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Low Radiochemical Yield (<10%): Check [¹¹C]CO₂ trapping efficiency in Grignard reagent.
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Impurity >5%: Verify HPLC column integrity and mobile phase pH.
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Racemization: Test chiral stationary phase (CSP) columns for ee verification.
Analytical Characterization
Spectroscopic Data
Chiral Purity Assessment
Chiral HPLC (Chiralpak AD-H, 90:10 hexane:isopropanol) confirmed ee >99% with retention times of 8.2 min (R-isomer) and 12.4 min (S-isomer).
Industrial-Scale Production Challenges
Regulatory Considerations
As a Schedule II controlled substance (US DEA), synthesis facilities require:
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Real-time reaction monitoring via PAT (Process Analytical Technology).
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Quarantine protocols for batches exceeding 0.1% des-hydroxy impurity.
Emerging Methodologies
Flow Chemistry Approaches
Pilot studies using microreactors (Corning AFR) demonstrated:
Chemical Reactions Analysis
Types of Reactions
(+)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol Hydrochloride undergoes several types of chemical reactions:
Oxidation: Can be oxidized to form various derivatives.
Reduction: Further reduction can lead to fully saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including hydrogen gas with a palladium catalyst.
Nucleophiles: Such as alkyl halides or amines for substitution reactions.
Major Products
Oxidation Products: Include quinone derivatives.
Reduction Products: Fully saturated naphthoxazine derivatives.
Substitution Products: Various alkylated or aminated derivatives.
Scientific Research Applications
(+)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on cellular processes and neurotransmitter systems.
Medicine: Investigated for potential therapeutic uses, particularly in neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through interaction with neurotransmitter receptors in the brain. It modulates the activity of dopamine and serotonin receptors, which are crucial for regulating mood, cognition, and motor functions. The exact molecular pathways involve binding to these receptors and altering their signaling mechanisms, leading to changes in neurotransmitter release and uptake.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Receptor Affinity and Selectivity
(+)-PHNO HCl exhibits distinct receptor-binding properties compared to other dopamine ligands. Key comparisons include:
Table 1: Receptor Binding Profiles
| Compound | D₂ Receptor (Ki, nM) | D₃ Receptor (Ki, nM) | Selectivity (D₃/D₂) | Functional Activity |
|---|---|---|---|---|
| (+)-PHNO HCl | 8.5 ± 1.2 | 0.16 ± 0.03 | ~53:1 | Full agonist |
| [¹¹C]Raclopride | 1.2 ± 0.3 | >10,000 | >8,300:1 | Antagonist |
| (−)-PHNO HCl (enantiomer) | >1,000 | >1,000 | N/A | D₂ antagonist |
| [¹¹C]Preclamol | 12.4 ± 2.1 | 34.5 ± 5.6 | 0.36:1 | Partial agonist |
- (+)-PHNO HCl demonstrates >10,000-fold selectivity for D₂/D₃ over D₁ receptors and a 53-fold preference for D₃ over D₂ subtypes, making it uniquely suited for studying D₃-rich brain regions like the substantia nigra and globus pallidus .
- Raclopride , a widely used antagonist, lacks D₃ selectivity and binds preferentially to low-affinity D₂ states, limiting its utility in probing functional receptor conformations .
- The (−)-PHNO enantiomer is pharmacologically inert at D₂/D₃ receptors, underscoring the stereospecificity of (+)-PHNO’s agonist activity .
Table 2: In Vivo Performance in PET Imaging
| Compound | Signal-to-Noise Ratio | Sensitivity to DA Release | Brain Penetration | Clinical Utility |
|---|---|---|---|---|
| [¹¹C]-(+)-PHNO | High | High (agonist state) | Rapid | Schizophrenia, addiction |
| [¹¹C]Raclopride | Moderate | Moderate (antagonist) | Moderate | Parkinson’s, ADHD |
| [¹¹C]Preclamol | Low | Low (partial agonist) | Slow | Limited research |
- Agonist vs. Antagonist Dynamics: (+)-PHNO’s agonist properties allow it to bind preferentially to high-affinity D₂ receptors, which are functionally coupled to G-proteins. This contrasts with antagonists like raclopride, which bind indiscriminately to both high- and low-affinity states .
Limitations and Side Effects
- Side Effects: Transient nausea and dizziness occur in 20–30% of subjects administered (+)-PHNO, likely due to D₃-mediated emesis .
- Radioligand Stability: [¹¹C]-(+)-PHNO has a short half-life (~20 minutes), requiring rapid synthesis and administration .
Biological Activity
(+)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol hydrochloride is a compound of significant interest in pharmacology due to its activity as a dopamine agonist. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
- Molecular Formula : C12H15ClN2O2
- Molecular Weight : 241.71 g/mol
- CAS Number : 858517-21-2
- IUPAC Name : (4aR,10bR)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol; hydrochloride
The compound acts primarily as a dopamine D2 receptor agonist , which is crucial for various neurological functions. Its agonistic properties enable it to mimic the action of dopamine in the brain, potentially aiding in conditions characterized by dopamine deficiency such as Parkinson's disease and schizophrenia.
In Vivo Studies
A pivotal study demonstrated that the compound can effectively cross the blood-brain barrier and bind selectively to dopamine D2 receptors. This was evidenced by ex vivo biodistribution studies in rats showing a high striatum-to-cerebellum ratio (5.6), indicating significant receptor occupancy in relevant brain regions . The binding was characterized as saturable and stereospecific.
Pharmacological Effects
The compound has shown potential in various pharmacological contexts:
- Neurotransmission : It enhances dopaminergic neurotransmission which may benefit patients with movement disorders.
- Neuroimaging : As a radiotracer for PET imaging, it allows visualization of dopamine receptor states in vivo .
Case Studies
- Schizophrenia Treatment : In clinical settings, dopamine agonists have been investigated for their potential to alleviate negative symptoms associated with schizophrenia. The specific binding affinity of this compound could provide insights into its efficacy in this domain.
- Parkinson’s Disease : Given its role as a D2 agonist, this compound may serve as a therapeutic agent for Parkinson's disease by compensating for dopamine loss and improving motor function.
Comparative Biological Activity Table
Q & A
Q. What is the primary application of (+)-PHNO Hydrochloride in neuroimaging research?
(+)-PHNO Hydrochloride is a dopamine D2/3 receptor agonist used as a positron emission tomography (PET) radiotracer ([11C]-(+)-PHNO) to image the high-affinity state of D2 receptors in vivo. Its selectivity for D2 receptors enables studies on dopamine dysfunction in neurological disorders (e.g., Parkinson’s disease, schizophrenia) and substance abuse .
Q. How does (+)-PHNO distinguish between dopamine D2 receptor subtypes?
(+)-PHNO exhibits preferential binding to the high-affinity state (D2High) of dopamine receptors, a conformation linked to functional receptor activation. This property differentiates it from antagonist tracers (e.g., [11C]raclopride), which bind to both high- and low-affinity states .
Q. What are the structural determinants of (+)-PHNO’s receptor affinity?
The stereochemistry of (+)-PHNO (4aR,10bR configuration) and the propyl substituent at position 4 are critical for high D2 affinity. Enantiomeric forms (e.g., (-)-PHNO) show reduced binding, emphasizing the role of chirality in receptor interaction .
- Methodological Note : Stereochemical analysis via X-ray crystallography or nuclear magnetic resonance (NMR) confirms configuration. Receptor affinity is quantified using in vitro competitive binding assays (e.g., Ki values against [3H]spiperone) .
Advanced Research Questions
Q. How do contradictory findings in pancreatic β-cell imaging with (+)-PHNO inform tracer limitations?
While (+)-PHNO was tested for β-cell imaging in type 1 diabetes, overlapping pancreatic uptake between patients and healthy controls suggests limited specificity. This may arise from non-specific binding to splenic D2 receptors or exocrine pancreas .
Q. What experimental challenges arise when comparing (+)-PHNO to other D2 agonist tracers (e.g., [11C]NPA)?
(+)-PHNO has higher D3 receptor affinity than [11C]NPA, complicating interpretation in regions with mixed D2/D3 expression (e.g., globus pallidus). Discrepancies in amphetamine-induced dopamine release sensitivity also require careful normalization to baseline binding potential .
Q. How do age-related changes in D2 receptor availability affect (+)-PHNO PET study design?
Aging correlates with reduced striatal D2 receptor density, but (+)-PHNO’s sensitivity to D2High may amplify age-related differences compared to antagonist tracers. Studies must stratify cohorts by age and use multivariate models to account for confounding variables .
Q. What are the implications of (+)-PHNO’s agonist properties for measuring endogenous dopamine dynamics?
As an agonist, (+)-PHNO is more sensitive to dopamine competition than antagonists, making it ideal for detecting subtle changes in synaptic dopamine (e.g., in addiction or early Parkinson’s). However, its signal reflects a composite of receptor occupancy and dopamine levels, requiring careful interpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
